

Application Notes and Protocols: 1-Chloroethyl Cyclohexyl Carbonate for Specialty Polycarbonates

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Compound of Interest

Compound Name: 1-Chloroethyl Cyclohexyl Carbonate

Cat. No.: B051669

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For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1-Chloroethyl Cyclohexyl Carbonate is a versatile monomer that holds significant promise in the development of specialty polycarbonates for advanced applications, particularly in the biomedical and pharmaceutical fields. Its unique chemical structure, featuring a reactive chloroethyl pendant group, allows for the synthesis of functional polymers that can be tailored for specific purposes such as drug delivery, tissue engineering, and diagnostics.

The incorporation of **1-Chloroethyl Cyclohexyl Carbonate** into a polycarbonate backbone via ring-opening polymerization (ROP) yields a biodegradable and biocompatible polymer with readily accessible handles for post-polymerization modification. This allows for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents, thereby enabling the creation of sophisticated and highly functional materials.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **1-Chloroethyl Cyclohexyl Carbonate** in the synthesis of specialty polycarbonates.

II. Properties of 1-Chloroethyl Cyclohexyl Carbonate

A summary of the key physical and chemical properties of **1-Chloroethyl Cyclohexyl Carbonate** is presented in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 99464-83-2 | [3] |
| Molecular Formula | C ₉ H ₁₅ ClO ₃ | [3] |
| Molecular Weight | 206.67 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in common organic solvents | [3] |

III. Synthesis of Specialty Polycarbonates via Ring-Opening Polymerization (ROP)

The primary method for polymerizing **1-Chloroethyl Cyclohexyl Carbonate** is through ring-opening polymerization (ROP). This technique offers excellent control over the polymer's molecular weight and dispersity.[4] While a specific protocol for the homopolymerization of **1-Chloroethyl Cyclohexyl Carbonate** is not readily available in the reviewed literature, a general protocol for the ROP of functionalized cyclic carbonates can be adapted.

Exemplary Protocol for Ring-Opening Polymerization

This protocol is a representative procedure for the organocatalyzed ROP of a functionalized six-membered cyclic carbonate and can be used as a starting point for the polymerization of **1-Chloroethyl Cyclohexyl Carbonate**.

Materials:

- **1-Chloroethyl Cyclohexyl Carbonate** (monomer)
- Benzyl alcohol (initiator)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

- Toluene (anhydrous)
- Methanol (for precipitation)
- Schlenk flask and other dry glassware
- Magnetic stirrer
- Nitrogen or Argon source

Procedure:

- Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The monomer, initiator, and solvent must be anhydrous.
- Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the desired amount of **1-Chloroethyl Cyclohexyl Carbonate** and benzyl alcohol in anhydrous toluene.
- Initiation: Stir the solution at room temperature for 5 minutes to ensure homogeneity.
- Catalysis: Add the DBU catalyst to the stirring solution.
- Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ^1H NMR spectroscopy.
- Termination and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of a proton source (e.g., benzoic acid). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
- Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Characterization of the Resulting Polycarbonate

The synthesized poly(**1-chloroethyl cyclohexyl carbonate**) should be characterized to determine its molecular weight, dispersity, and thermal properties.

| Characterization Technique | Purpose | Typical Expected Results |
|---|--|--|
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | PDI values are typically low (< 1.5) for controlled ROP, indicating a narrow molecular weight distribution.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine the degree of polymerization. | ¹ H and ¹³ C NMR spectra will show characteristic peaks corresponding to the polymer backbone and the pendant chloroethyl cyclohexyl carbonate groups. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg will depend on the molecular weight and structure of the polymer. |

Representative Data for Functional Polycarbonates

The following table provides a summary of typical molecular weight and thermal property data for various functional polycarbonates synthesized via ROP, which can serve as a reference.

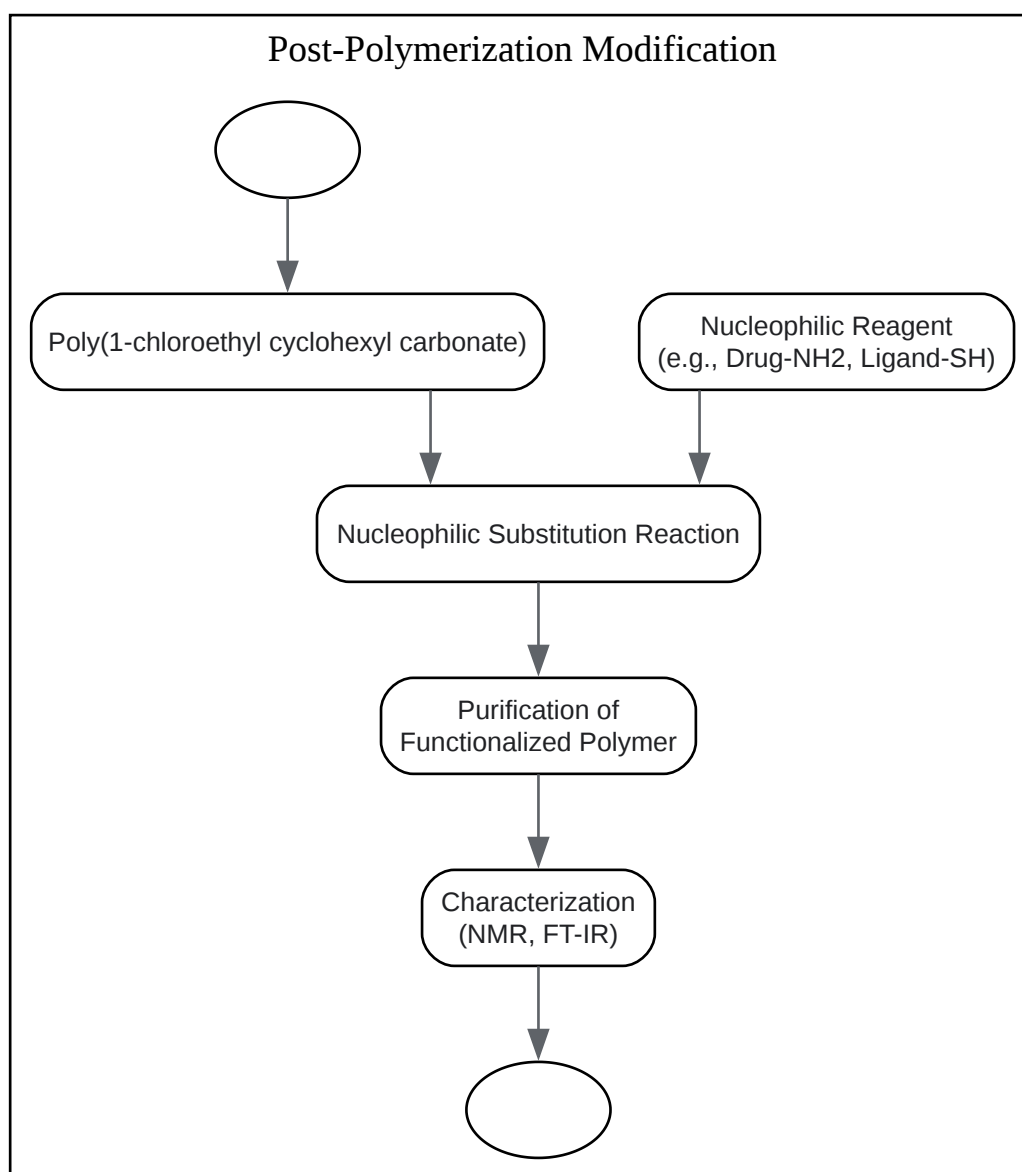
| Monomer | Mn (g/mol) | PDI | Tg (°C) | Reference |
|-------------------------------------|----------------|-------------|----------|-----------|
| Functionalized Bicyclic Carbonate 1 | 3,200 - 11,700 | 1.29 - 1.64 | 11 - 106 | [6] |
| Functionalized Bicyclic Carbonate 2 | 9,100 | 1.22 | - | [7] |
| Isohexide-based Copolyester | 2,500 | low | - | [5] |
| Poly(benzyl glycidate carbonate) | - | - | 44 | [8][9] |

IV. Post-Polymerization Modification of Poly(1-chloroethyl cyclohexyl carbonate)

The pendant chloroethyl groups on the polycarbonate backbone serve as reactive sites for post-polymerization modification, allowing for the introduction of various functionalities.

Nucleophilic substitution reactions are commonly employed for this purpose.^[10]

Workflow for Post-Polymerization Modification



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Caption: General workflow for the functionalization of poly(**1-chloroethyl cyclohexyl carbonate**).

Exemplary Protocol for Drug Conjugation

This protocol describes the conjugation of a model amine-containing drug to the polycarbonate backbone via a nucleophilic substitution reaction.

Materials:

- Poly(**1-chloroethyl cyclohexyl carbonate**)
- Amine-containing drug molecule (e.g., a model fluorescent dye with an amine group)
- Triethylamine (base)
- N,N-Dimethylformamide (DMF, anhydrous)
- Diethyl ether (for precipitation)
- Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

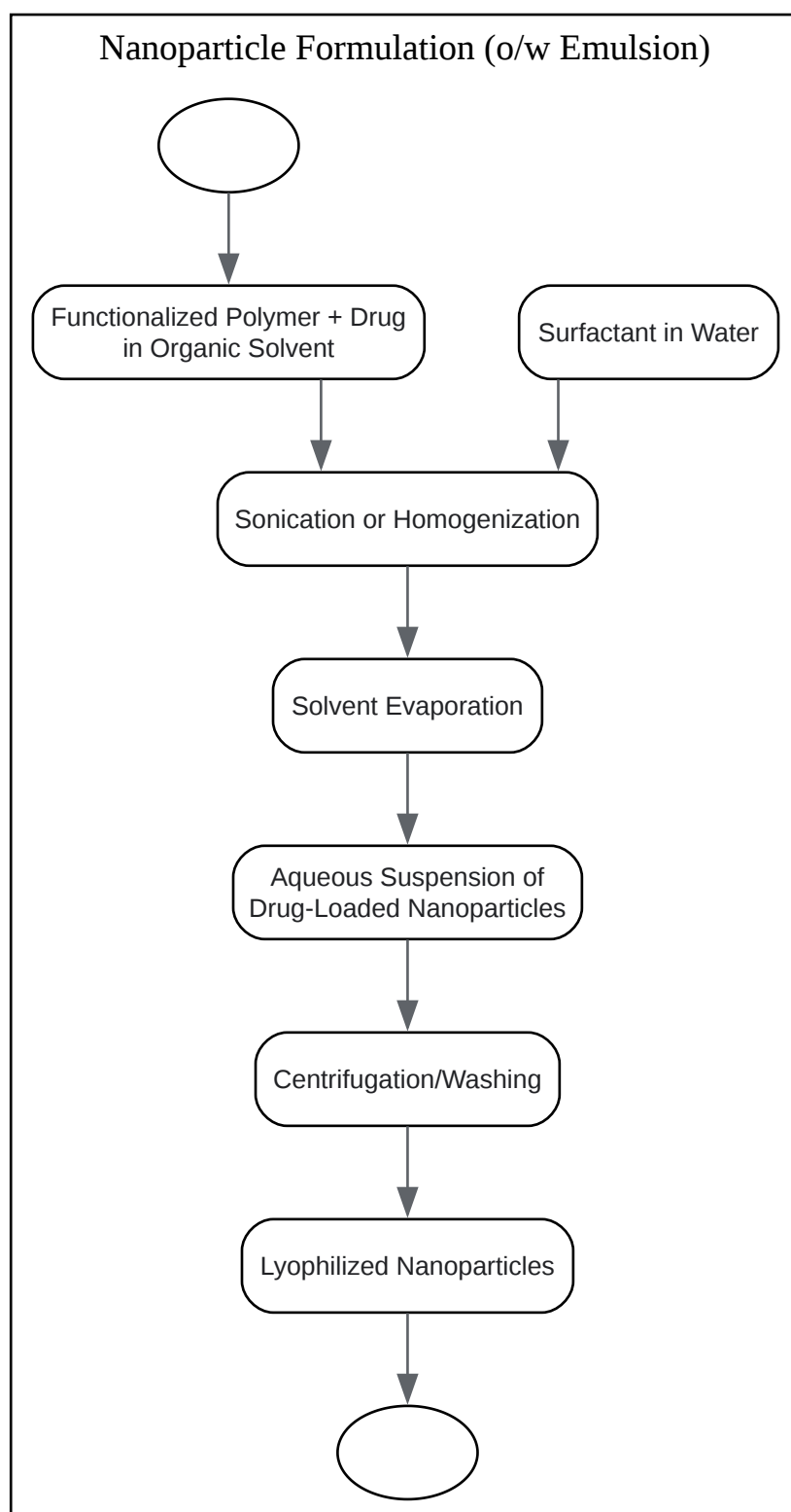
- **Dissolution:** Dissolve poly(**1-chloroethyl cyclohexyl carbonate**) in anhydrous DMF in a round-bottom flask.
- **Addition of Reagents:** Add the amine-containing drug and triethylamine to the polymer solution. The molar ratio of the drug and base to the chloroethyl groups should be optimized.
- **Reaction:** Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours under an inert atmosphere.
- **Precipitation:** After cooling to room temperature, precipitate the crude polymer-drug conjugate by adding the reaction mixture to a large volume of cold diethyl ether.
- **Purification:** Redissolve the precipitate in a suitable solvent (e.g., DMF or DMSO) and purify by dialysis against deionized water to remove unreacted drug and other small molecules.

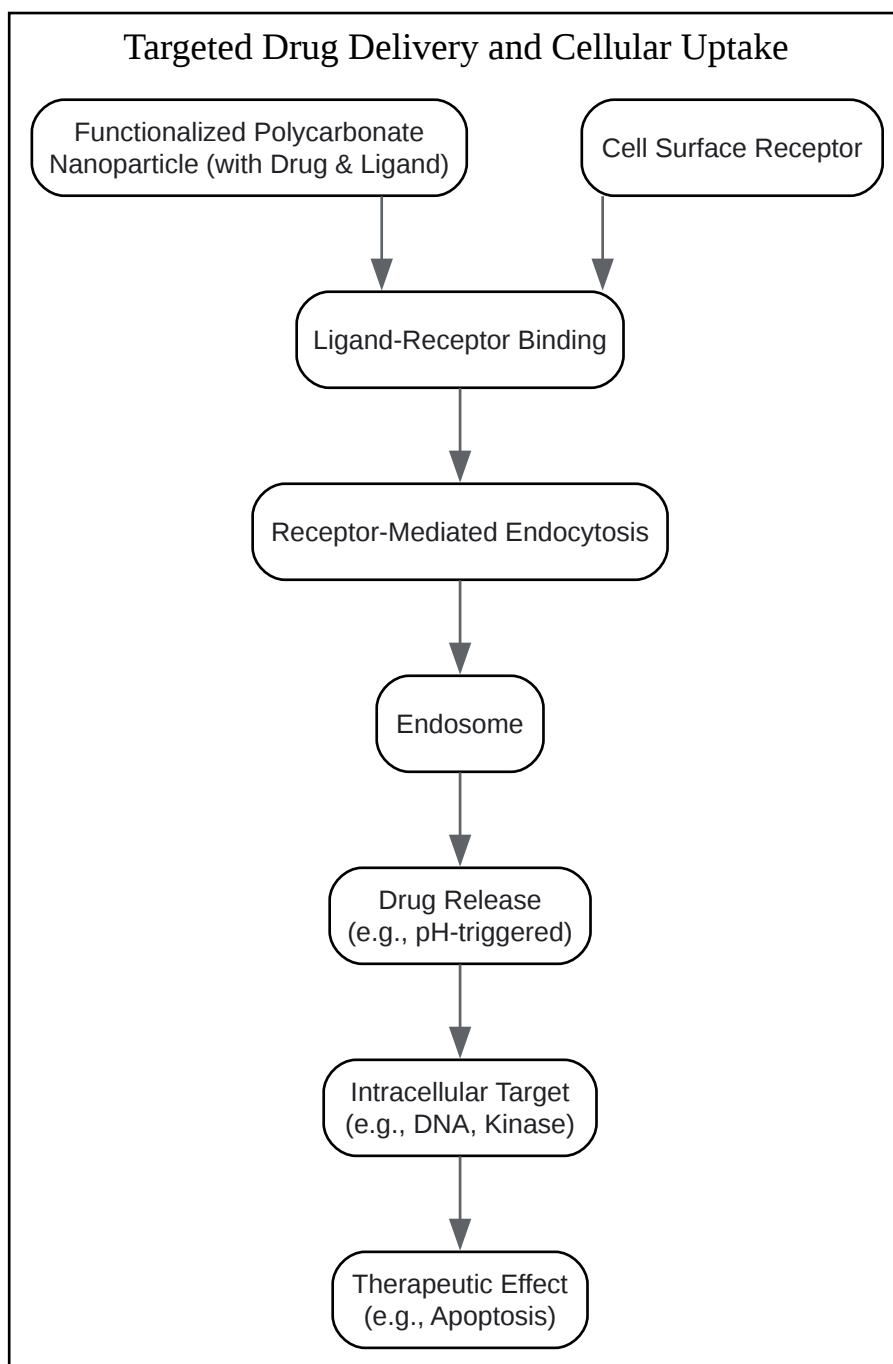
- Lyophilization: Freeze-dry the purified solution to obtain the final polymer-drug conjugate.
- Characterization: Confirm the successful conjugation using ^1H NMR and FT-IR spectroscopy. The amount of conjugated drug can be quantified using UV-Vis spectroscopy or other relevant analytical techniques.

V. Application in Drug Delivery: Nanoparticle Formulation

The synthesized functional polycarbonates can be formulated into nanoparticles for targeted and controlled drug delivery.^[11] The oil-in-water (o/w) emulsion-solvent evaporation method is a common technique for preparing such nanoparticles.^{[12][13]}

Workflow for Nanoparticle Formulation





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